Bethanidine iodide

Description

Historical Perspectives on Adrenergic Neuron Blocking Agents

The development of drugs that selectively inhibit the function of the sympathetic nervous system, known as sympatholytics, represents a major milestone in pharmacology. These agents have been instrumental in both the treatment of cardiovascular diseases and as research tools to unravel the complexities of autonomic control.

The journey into adrenergic neuron blockade was significantly advanced by the exploration of guanidine (B92328) derivatives. asianpubs.org These compounds emerged as a promising class of agents capable of interfering with the transmission of nerve impulses in the sympathetic nervous system. asianpubs.orgnih.gov Early research focused on understanding how these molecules could deplete stores of neurotransmitters like noradrenaline from nerve endings. nih.gov

Guanethidine (B1672426) was one of the early and prominent guanidine derivatives that demonstrated potent adrenergic neuron blocking activity. nih.govnih.gov Its mechanism was found to involve the depletion of noradrenaline from subcellular fractions within neurons, an effect that was progressive and long-lasting. nih.gov However, compounds like guanethidine also exhibited local anesthetic properties, leading to scientific debate about whether this activity contributed to their primary neuron-blocking effects. nih.govresearchgate.net

Subsequent research led to the synthesis of new guanidine derivatives, such as 4-7-exo-methylene-hexahydroisoindoline-ethyl-guanidine hemisulfate (No. 865-123), which was shown to have potent adrenergic neuron blocking activity without the confounding local anesthetic effects. nih.govresearchgate.net This dissociation of activities was a crucial step in refining the understanding of the specific mechanisms of sympatholysis. nih.gov The evolution of these derivatives continued with compounds like guanfacine (B1203898) and guanabenz, which were noted for their central and peripheral actions. asianpubs.orgcambridge.org

The following table provides a comparative overview of key guanidine derivatives and their researched effects:

Table 1: Comparative Effects of Guanidine Derivatives in Sympatholytic Research| Compound | Primary Investigated Effect | Additional Noted Properties | Reference |

|---|---|---|---|

| Guanethidine | Adrenergic neuron blockade, noradrenaline depletion | Potent local anesthetic activity | nih.gov, nih.gov |

| Bethanidine (B1219629) | Adrenergic neuron blockade | Fewer side effects reported than guanethidine | drugbank.com, nih.gov |

| Debrisoquine | Adrenergic neuron blockade | Investigated alongside guanethidine for noradrenaline depletion | nih.gov |

| Guanfacine | Central α2a norepinephrine (B1679862) autoreceptor activation | Reduced peripheral sympathetic outflow | asianpubs.org |

| Guanoxan | Nitric oxide donor | Activation of soluble guanylate cyclase | asianpubs.org |

| Guanabenz | Central α-2 agonist | Used as an antihypertensive | asianpubs.org, cambridge.org |

Bethanidine, often studied in its iodide or sulfate (B86663) salt form, emerged as a significant tool in the field of autonomic pharmacology. smolecule.comdrugfuture.com As a guanidinium (B1211019) antihypertensive agent, its primary mechanism of action is the blockade of adrenergic transmission. drugbank.comnih.gov This property made it an invaluable probe for investigating the regulation of the sympathetic nervous system. smolecule.com

Researchers utilized bethanidine to explore the intricate processes of neurotransmitter release and uptake at adrenergic nerve terminals. nih.gov Studies demonstrated that guanidine-type agents like bethanidine could displace readily available noradrenaline, which is crucial for nerve impulse transmission. nih.gov This action was key to understanding their sympathomimetic properties. nih.gov

The specificity of bethanidine's action, primarily as a peripherally acting antiadrenergic agent, allowed for more targeted investigations into the sympathetic nervous system's function, differentiating it from other agents with more central effects. nih.govsmolecule.com Its ability to inhibit norepinephrine release contributes to vasodilation, a key component of its blood pressure-lowering effect. smolecule.com The clarity of its mechanism, while not entirely elucidated, has been sufficient to establish it as a foundational compound for studying adrenergic neuron function. drugbank.comnih.gov

The following table summarizes key research findings related to Bethanidine's use as a pharmacological probe:

Table 2: Research Applications and Findings of Bethanidine| Research Area | Key Finding | Implication for Autonomic Pharmacology | Reference |

|---|---|---|---|

| Adrenergic Transmission | Blocks adrenergic transmission | Provided a tool to study the consequences of inhibiting sympathetic nerve function | drugbank.com, nih.gov |

| Norepinephrine Release | Inhibits the release of norepinephrine | Helped to understand the role of norepinephrine in mediating sympathetic responses like vasoconstriction | smolecule.com |

| Cardiovascular Reflexes | Depresses cardiovascular reflexes | Aided in dissecting the peripheral pathways of sympathetic control over the cardiovascular system | annualreviews.org |

| Noradrenaline Depletion | Displaces readily available noradrenaline from nerve endings | Contributed to the model of how adrenergic neuron blockers interfere with neurotransmitter availability | nih.gov |

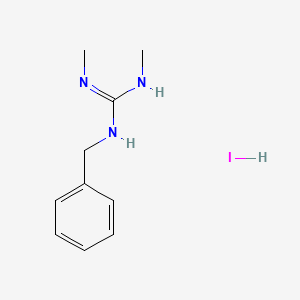

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-2,3-dimethylguanidine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.HI/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H2,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRUMPJVDPHEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCC1=CC=CC=C1.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182803 | |

| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2863-34-5 | |

| Record name | Guanidine, N,N′′-dimethyl-N′-(phenylmethyl)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of Bethanidine Iodide

Established Synthetic Pathways of Bethanidine (B1219629) Iodide

The synthesis of bethanidine iodide can be achieved through various established routes, primarily involving quaternization reactions and multi-step procedures.

Quaternization Reactions Utilizing Alkyl Iodides

A primary method for synthesizing this compound and other quaternary ammonium (B1175870) salts is through the Menshutkin reaction. magritek.com This reaction involves the treatment of a tertiary amine with an alkyl halide. magritek.comresearchgate.net In the context of this compound synthesis, this would typically involve the reaction of a precursor tertiary amine with an alkyl iodide, such as methyl iodide or benzyl (B1604629) iodide. magritek.comgoogle.com The reaction rate is influenced by the nature of the leaving group on the alkyl halide and the nucleophilicity of the amine. researchgate.net For instance, the use of methyl iodide is common for S-alkylation in the synthesis of related guanidine (B92328) compounds. google.com The quaternization is often carried out under reflux conditions to form the desired quaternary ammonium salt. smolecule.com

The general scheme for this reaction can be represented as: Tertiary Amine + Alkyl Iodide → Quaternary Ammonium Iodide

Research on the quaternization of N,N-dimethyldecylamine with benzyl chloride and methyl iodide has provided insights into the kinetics of such reactions, which are analogous to the synthesis of this compound. magritek.comresearchgate.net These studies often employ various solvents and temperatures to optimize the reaction conditions and yields. magritek.comsciensage.info

Multi-Step Synthetic Procedures from Amine and Alkyl Halide Precursors

More elaborate synthetic routes for bethanidine and its analogs often start from simpler amine and alkyl halide precursors. smolecule.com A patent describes a method involving the condensation of benzylamine (B48309) derivatives with suitable electrophiles to produce intermediates that can subsequently be converted to bethanidine. smolecule.com

One patented method for synthesizing guanidines like bethanidine involves the use of S-alkylated thiourea (B124793) and a corresponding amine. google.com For example, a process might start with the conversion of an aniline (B41778) derivative to an isothiocyanate, which is then condensed with an appropriate amine. google.com The resulting thiourea is subsequently S-alkylated using an alkyl iodide, such as methyl iodide. google.com

A general representation of a multi-step synthesis is as follows:

Starting Materials : The synthesis typically begins with an appropriate amine and alkyl halides. smolecule.com

Intermediate Formation : These precursors undergo reactions to form an intermediate, which could be a substituted guanidine or a related structure.

Quaternization : The intermediate is then reacted with an alkyl iodide to form the final quaternary ammonium salt, this compound. smolecule.com

Advanced Synthetic and Purification Techniques

To meet the high purity standards required for research, advanced synthetic and purification methods are employed.

Strategies for Enhancing Compound Purity via Organic Synthesis

The use of organic synthesis and purification methods is often preferred over aqueous techniques as it can yield products of higher purity. google.com Strategies to enhance purity during synthesis include the use of protecting groups for reactive functional groups like amines and thiols. google.com This prevents unwanted side reactions and the formation of impurities. After the desired reaction is complete, the protecting groups are removed. google.com The choice of solvents and reaction conditions also plays a critical role in minimizing side products and increasing the yield of the desired compound. magritek.comsciensage.info

Chromatographic Purification in this compound Synthesis

Chromatographic techniques are essential for the purification of this compound and related compounds. smolecule.comgoogle.com Following the synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. google.com

Several chromatographic methods can be employed:

Silica Gel Column Chromatography : This is a standard technique used to separate compounds based on their polarity. google.comcambridgescholars.com

High-Performance Liquid Chromatography (HPLC) : HPLC offers a higher degree of separation and is used to obtain highly pure compounds. google.comcambridgescholars.com A method for quantifying bethanidine in plasma utilizes a microbore C18 reversed-phase column with UV detection. nih.gov

Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. cambridgescholars.comslideshare.net For instance, a system of ethyl acetate (B1210297), glacial acetic acid, water, and alcohol has been used for the separation of bethanidine sulphate. slideshare.net

Recrystallization is another common purification technique used alongside chromatography to obtain pure this compound. smolecule.com

Chemical Reactivity and Stability in Research Settings

This compound, as a quaternary ammonium salt, exhibits chemical reactivity typical of this class of compounds. smolecule.com In aqueous solutions, it may undergo hydrolysis, leading to the dissociation into bethanidine and iodide ions. smolecule.com The positively charged nitrogen atom can be susceptible to nucleophilic attack, potentially leading to the substitution of the iodide ion or other groups. smolecule.com

The stability of quaternary ammonium compounds can be influenced by factors such as temperature and the presence of other chemical species. researchgate.net For instance, studies on related compounds have shown that their thermal stability can vary depending on the solvent used. researchgate.net The amide bonds present in some related structures are known to be relatively resistant to degradation in acidic media, which can be relevant during certain experimental procedures. google.com

Hydrolysis and Ionic Dissociation Mechanisms

The behavior of this compound in aqueous media is fundamentally characterized by its properties as a salt. In solution, it undergoes ionic dissociation and can be subject to hydrolysis.

Ionic Dissociation As a salt, this compound readily dissociates in polar solvents like water. The compound separates into its constituent ions: the bethanidine cation and the iodide anion (I⁻). smolecule.com This process is driven by the hydration of the ions, where water molecules surround the charged species, stabilizing them in solution.

The bethanidine cation is a resonance-stabilized structure, which contributes to its stability in solution. The degree of ionic dissociation is a critical factor that influences the compound's physical properties and its ability to interact with other molecules. google.com In an aqueous environment, the dissociation is virtually complete, leading to a solution containing the solvated bethanidine cations and iodide anions. smolecule.com

Hydrolysis Hydrolysis, in the context of this compound, primarily refers to the dissociation of the salt in water. smolecule.com Being a salt derived from the strong acid, hydroiodic acid (HI), and the strongly basic guanidine group of the bethanidine molecule, it does not significantly alter the pH of a neutral aqueous solution upon dissolution. The term hydrolysis can also refer to the chemical breakdown of the compound itself, but bethanidine's core guanidinium (B1211019) and benzyl structures are generally stable under mild hydrolytic conditions, such as those found in typical aqueous solutions. unacademy.comakfarstfransiskusxaverius.ac.idgoogle.com The primary event in water is the separation of the ions.

| Property | Description |

| Compound Type | Guanidinium Salt / Quaternary Ammonium Analogue |

| Solvent Interaction | High solubility in polar solvents like water. |

| Dissociation | In water, dissociates into the bethanidine cation [C10H16N3]+ and the iodide anion I-. smolecule.com |

| Cation Stability | The positive charge on the guanidinium group is delocalized through resonance, enhancing its stability. |

| Effect on pH | As a salt of a strong acid (HI) and a strong organic base (bethanidine), it forms a solution that is approximately neutral. |

Characteristic Reactions of Quaternary Ammonium Compounds

While bethanidine is technically a guanidinium compound, it shares several characteristics with quaternary ammonium compounds (QACs), most notably the presence of a permanent, delocalized positive charge that is independent of pH. unacademy.comtsijournals.com This feature dictates its chemical reactivity.

Quaternary ammonium salts are generally unreactive toward most electrophiles, oxidants, and acids. unacademy.com Their reactivity is centered around the positively charged nitrogen (or in this case, the guanidinium group) and its interaction with nucleophiles, as well as anion exchange reactions.

Key Reactions:

Anion Exchange: The iodide anion in this compound can be replaced by other anions through a salt metathesis reaction. This can be used to modify the compound's properties, such as its solubility or melting point, by forming different salts (e.g., bethanidine sulfate). smolecule.comnih.gov

Dealkylation: Although the C-N bonds in quaternary ammonium compounds are strong, they can be cleaved by strong nucleophiles under harsh conditions, a reaction known as dealkylation. unacademy.com For bethanidine, this would involve the removal of one of the methyl or benzyl groups.

Rearrangements: Certain quaternary ammonium compounds can undergo rearrangement reactions, such as the Sommelet-Hauser and Stevens rearrangements, typically when a strong base is applied. unacademy.com

Stability: The resonance-stabilized guanidinium cation is very stable. It is resistant to oxidation and reduction under normal conditions and does not react with mild acids or bases. unacademy.com This stability is a key feature of its chemical profile.

The synthesis of quaternary ammonium iodides often involves the quaternization of a tertiary amine with an alkyl iodide, a process known as the Menshutkin reaction. unacademy.com For example, treating a tertiary amine with methyl iodide is a common method to produce a quaternary ammonium iodide. google.comacs.org In the case of bethanidine, its synthesis involves creating the N-benzyl-N',N''-dimethylguanidine structure, which is then typically isolated as a salt, such as the iodide or sulfate (B86663). drugbank.comdrugfuture.com

| Reaction Type | Description | Relevance to this compound |

| Anion Exchange | The replacement of the counter-ion (iodide) with another anion. smolecule.com | Can be used to prepare other bethanidine salts (e.g., sulfate) with different physical properties. nih.gov |

| Dealkylation | Cleavage of a carbon-nitrogen bond by a strong nucleophile. unacademy.com | Possible under forcing conditions, but the resonance-stabilized guanidinium group provides high stability. |

| Stability | Generally inert to acids, oxidants, and mild nucleophiles due to the permanent positive charge. unacademy.com | The bethanidine cation is chemically stable under a wide range of conditions. |

| Rearrangements | Reactions like Sommelet-Hauser or Stevens rearrangement can occur with strong bases. unacademy.com | These reactions are characteristic of some QACs but would require specific and harsh conditions for the bethanidine cation. |

Mechanistic Elucidation of Bethanidine Iodide S Pharmacological Actions

Central Nervous System Sympatholytic Effects

While some sources describe bethanidine (B1219629) as a central sympatholytic agent that reduces sympathetic outflow from the central nervous system, the predominant scientific understanding is that bethanidine acts primarily on the peripheral nervous system. smolecule.com Drugs that act centrally to reduce sympathetic activity, such as clonidine (B47849), do so by activating alpha-2 (α₂) adrenoceptors in the brainstem. cvpharmacology.com This action decreases the firing rate of preganglionic sympathetic nerves. cvpharmacology.com However, bethanidine's chemical properties limit its ability to cross the blood-brain barrier effectively, meaning its central effects are not considered its primary mechanism of action. The significant sympatholytic (sympathetic-inhibiting) effects observed with bethanidine are attributed to its potent actions at the peripheral nerve endings. nih.gov

Peripheral Adrenergic Neurone Blocking Mechanisms

Bethanidine is classified as an adrenergic neurone blocking agent. nih.gov This class of drugs acts at the level of the postganglionic sympathetic nerve terminals to prevent the transmission of nerve impulses to effector organs like blood vessels and the heart.

The core mechanism of bethanidine is its ability to inhibit the release of the neurotransmitter norepinephrine (B1679862) from adrenergic nerve terminals. annualreviews.org This process involves several steps:

Uptake: Bethanidine is actively transported into the presynaptic nerve ending by the same transporter responsible for the reuptake of norepinephrine, known as the norepinephrine transporter (NET).

Vesicular Accumulation: Once inside the neuron, bethanidine is concentrated within the synaptic vesicles where norepinephrine is normally stored.

Prevention of Release: By accumulating in these vesicles, bethanidine displaces norepinephrine and prevents its release when a nerve impulse arrives at the terminal. annualreviews.org

Direct evidence for this mechanism comes from studies measuring the output of norepinephrine from the splenic nerve upon stimulation, which showed a significant reduction after the administration of bethanidine. annualreviews.org

By blocking the release of norepinephrine, bethanidine effectively uncouples the sympathetic nerve from its target organ. nih.gov This blockade of adrenergic transmission means that even when sympathetic nerves are activated, the signal is not passed on, leading to a reduction in sympathetic tone throughout the body. drugbank.comnih.gov This results in the relaxation of vascular smooth muscle, causing vasodilation and a decrease in peripheral resistance, which are key to its antihypertensive effect. smolecule.com

Bethanidine is described as a peripherally acting antiadrenergic agent. drugbank.comnih.gov Its "antiadrenergic" or "sympatholytic" properties stem from its ability to block neuron function, thereby inhibiting the actions of the sympathetic nervous system. nih.gov

Bethanidine can effectively lower blood pressure by suppressing the secretion of renin. drugbank.comnih.gov The release of renin from the juxtaglomerular cells of the kidney is stimulated by the sympathetic nervous system through the activation of beta-1 adrenergic receptors by norepinephrine. By blocking the release of norepinephrine from renal sympathetic nerves, bethanidine reduces this stimulation, leading to decreased renin secretion. nih.gov This, in turn, downregulates the entire renin-angiotensin-aldosterone system, a critical pathway in blood pressure regulation.

Mechanistic Summary of Bethanidine Iodide

| Mechanism Category | Specific Action | Primary Site | Consequence |

| Peripheral Neuronal Blockade | Inhibition of Norepinephrine Release | Postganglionic Sympathetic Nerve Terminals | Blocks transmission of nerve impulses to effector organs. annualreviews.org |

| Peripheral Neuronal Blockade | Interference with Adrenergic Transmission | Neuroeffector Junction | Reduces sympathetic tone, leading to vasodilation. nih.gov |

| Receptor Interaction | Potential Alpha-2 Adrenergic Agonism | Presynaptic Nerve Terminals | Contributes to the inhibition of norepinephrine release. drugbank.comnih.gov |

| Systemic Modulation | Suppression of Renin Secretion | Juxtaglomerular Cells (Kidney) | Downregulates the renin-angiotensin-aldosterone system. drugbank.comnih.gov |

Role as an Alpha-2 Adrenergic Agonist and Antiadrenergic Agent

Electrophysiological Modulations

The electrophysiological properties of this compound are central to its pharmacological effects on cardiac tissue. Its modulation of various ion channels alters the cardiac action potential, influencing excitability, refractoriness, and conduction within the heart.

Effects on Cardiac Action Potentials and Ionic Currents (K+, Na+, Ca2+)

Bethanidine exerts complex and multifaceted effects on the ionic currents that underpin the cardiac action potential. Research has demonstrated its ability to interact with potassium (K+), sodium (Na+), and calcium (Ca2+) channels, leading to significant changes in the electrophysiological profile of cardiac cells. nih.gov

Studies on single cultured embryonic chick heart cells revealed that extracellular application of bethanidine at a concentration of 3 x 10⁻⁴ M resulted in an increased overshoot and prolonged duration of the action potential. nih.gov This alteration is attributed to a significant reduction in the outward potassium current (IK) and a potentiation of both the inward fast sodium current (INa) and the inward slow calcium current (ICa). nih.gov Conversely, intracellular application of bethanidine (10⁻⁴ M) was found to block the fast sodium current (INa). nih.gov

In canine Purkinje fibers, bethanidine (10-80 mg/L) produced dose-dependent decreases in the maximal rate of depolarization (MRD) and the overshoot of phase 0 of the action potential, without affecting the maximum diastolic potential. nih.gov It also shortened the action potential plateau duration at various stimulation cycle lengths. nih.gov In ventricular muscle cells, a 20 mg/L concentration of bethanidine decreased the MRD but did not alter the action potential duration. nih.gov These effects on the action potential in Purkinje fibers show some resemblance to those of lidocaine. nih.gov

The modulation of potassium currents by bethanidine is not uniform across all types of K+ channels. In vascular smooth muscle cells from the rabbit aorta, bethanidine (10⁻⁴M) was observed to decrease the early outward K+ current while increasing the delayed rectifier K+ current. nih.gov This differential effect on potassium channels, particularly the inhibition of the outward K+ current (IK) in cardiac cells, is suggested to be a key factor in its antifibrillatory action. nih.gov The prolongation of the action potential duration is a characteristic feature of Class III antiarrhythmic drugs, which primarily act by blocking potassium channels involved in repolarization. ni.ac.rsdrugbank.com

The potentiation of the slow Ca2+ current by extracellular bethanidine contributes to an increased influx of calcium into the myocardial cells. nih.gov This increased calcium influx, potentially coupled with effects on the Na-Ca exchange, is thought to be at least partially responsible for the positive inotropic effect of bethanidine observed in isolated rat atria. nih.gov

The effect on sodium channels appears to be dependent on the site of application. While extracellular application potentiates the fast Na+ current, intracellular application leads to its blockade. nih.gov Furthermore, some research suggests that bethanidine has a much lower affinity for the Class I receptor associated with the cardiac sodium channel compared to drugs like amiodarone, inhibiting it only at suprapharmacological concentrations. ahajournals.org

The collective impact of these ionic modulations—inhibiting potassium repolarizing currents, potentiating inward sodium and calcium currents, and altering the action potential duration and shape—underlies the electrophysiological mechanism of action of bethanidine.

Interactive Data Table: Effects of Bethanidine on Cardiac Ionic Currents and Action Potential Parameters

| Parameter | Species/Tissue | Bethanidine Concentration | Observed Effect | Citation |

| Action Potential Overshoot | Chick Embryo Heart Cells | 3 x 10⁻⁴ M (extracellular) | Increased | nih.gov |

| Action Potential Duration | Chick Embryo Heart Cells | 3 x 10⁻⁴ M (extracellular) | Increased | nih.gov |

| Outward K+ Current (IK) | Chick Embryo Heart Cells | 3 x 10⁻⁴ M (extracellular) | Greatly Decreased | nih.gov |

| Inward Fast Na+ Current (INa) | Chick Embryo Heart Cells | 3 x 10⁻⁴ M (extracellular) | Potentiated | nih.gov |

| Inward Fast Na+ Current (INa) | Chick Embryo Heart Cells | 10⁻⁴ M (intracellular) | Blocked | nih.gov |

| Inward Slow Ca2+ Current (ICa) | Chick Embryo Heart Cells | 3 x 10⁻⁴ M (extracellular) | Potentiated | nih.gov |

| Maximal Rate of Depolarization (MRD) | Canine Purkinje Fibers | 10-80 mg/L | Decreased (dose-dependent) | nih.gov |

| Phase 0 Overshoot | Canine Purkinje Fibers | 10-80 mg/L | Decreased (dose-dependent) | nih.gov |

| Action Potential Plateau Duration | Canine Purkinje Fibers | 10-80 mg/L | Decreased | nih.gov |

| Maximal Rate of Depolarization (MRD) | Canine Ventricular Muscle | 20 mg/L | Decreased | nih.gov |

| Early Outward K+ Current | Rabbit Aortic Smooth Muscle | 10⁻⁴M | Decreased | nih.gov |

| Delayed Rectifier K+ Current | Rabbit Aortic Smooth Muscle | 10⁻⁴M | Increased | nih.gov |

Preclinical Pharmacological Investigations of Bethanidine Iodide

In Vitro Studies on Adrenergic Nerve Function

In vitro studies using isolated tissue preparations have been fundamental in characterizing the direct actions of bethanidine (B1219629) on adrenergic nerve terminals, independent of systemic physiological reflexes.

Bethanidine's primary mechanism is the inhibition of neurotransmitter release from postganglionic sympathetic nerve endings. bmj.com This action has been demonstrated in various isolated tissue models. The compound selectively blocks the release of noradrenaline from nerve terminals upon nerve stimulation. bmj.com While extensive direct quantitative measurements of noradrenaline overflow following bethanidine application are not widely documented in foundational studies, the functional consequences of this inhibition are well-established. For instance, studies on its chemical predecessors and related compounds, such as xylocholine (B1682297) (TM10), directly confirmed the suppression of adrenergic transmitter release from the stimulated splenic nerve. nih.gov Bethanidine is classified among agents that prevent the release of noradrenaline, a mechanism distinct from those that deplete stores (like reserpine) or block receptors. researchgate.netslideshare.net

In studies using single cultured embryonic chick heart cells, bethanidine sulphate, a pharmacological analogue of bretylium (B1223015), demonstrated complex effects on ion currents that could influence neurotransmitter release. ncats.io Extracellular application of bethanidine was found to decrease the outward potassium current (IK) while potentiating the inward fast sodium (INa) and slow calcium (ICa) currents. ncats.io These actions on ion channels are critical for nerve terminal excitability and the calcium-dependent process of vesicular release of neurotransmitters.

The cat nictitating membrane preparation has been a classical model for studying sympathetic nerve function. Bethanidine effectively blocks the contractions of the nictitating membrane that are elicited by stimulating the postganglionic cervical sympathetic nerve. nih.gov This blockade is a direct result of the inhibition of noradrenaline release at the neuromuscular junction. Interestingly, this blocking effect of bethanidine can be antagonized by indirectly-acting sympathomimetic amines like amphetamine and by cocaine, which is known to block the reuptake of noradrenaline (Uptake-1). annualreviews.org

Similarly, in isolated rabbit intestine preparations, where sympathetic nerve stimulation normally causes inhibition of pendular movements, bethanidine blocks this inhibitory response. annualreviews.orgnih.gov This demonstrates that bethanidine's action is not limited to excitatory sympathetic responses but affects adrenergic nerve function generally. annualreviews.org Comparative studies on isolated rabbit ileum have shown that bethanidine is a potent blocking agent, with its effects on frequency-response curves being generally intermediate between those of bretylium and guanethidine (B1672426). nih.gov

Assessment of Transmitter Release Suppression in Isolated Tissue Preparations

In Vivo Animal Models for Sympathetic Nervous System Research

In vivo studies in various animal models, including cats, dogs, and rats, have been essential to understand the integrated physiological effects of bethanidine, particularly its impact on cardiovascular reflexes and its utility as a research tool.

A key feature of adrenergic neuron blockade is the inhibition of compensatory cardiovascular reflexes. In vivo studies have confirmed that bethanidine effectively depresses reflex vasopressor reactions. annualreviews.org For example, the pressor response that normally occurs following the occlusion of the carotid arteries, a reflex mediated by the baroreceptor system, is inhibited by bethanidine in cats, dogs, and monkeys. annualreviews.org

Furthermore, baroreceptor reflex responses to postural changes are also abolished. In human subjects, intravenous bethanidine was shown to abolish the baroreceptor reflex responses of the heart and limb vessels that are typically elicited by tilting the subject, leading to postural hypotension. nih.gov In rabbits, bethanidine was shown to block the hypertensive effect of a plant extract and also reduced the rise in blood pressure caused by the carotid occlusion reflex. yakhak.org This consistent finding across different models highlights its potent interference with the efferent sympathetic pathways that control blood pressure.

Bethanidine is chemically and pharmacologically related to other adrenergic neuron blockers like bretylium and guanethidine, but exhibits a distinct profile. bmj.com Unlike guanethidine, bethanidine does not cause a significant depletion of catecholamine stores in the nerve terminals. bmj.comnih.gov This difference contributes to its shorter duration of action compared to guanethidine. tandfonline.com

Bethanidine is well-absorbed after oral administration, with effective oral and parenteral doses being similar, which contrasts with guanethidine. bmj.comtandfonline.com Its onset of action is more rapid than guanethidine, and its effects typically last for about 12 hours. bmj.comtandfonline.com

In comparative studies on smooth muscle responses to varying frequencies of sympathetic nerve stimulation, bethanidine was found to be the most potent of the three agents (bethanidine, bretylium, guanethidine). nih.gov Its effect on the frequency-response curves was generally intermediate between that of bretylium, which preferentially inhibits responses to high-frequency stimulation, and guanethidine, which is more effective against low-frequency stimulation. nih.gov The antagonism of the blocking effects also differs; for example, in rats, intravenous dexamphetamine powerfully antagonized the blockade by bretylium but only weakly antagonized that caused by bethanidine and guanethidine. doi.org

Table 1: Comparative Profile of Adrenergic Neuron Blocking Agents

| Feature | Bethanidine | Guanethidine | Bretylium |

|---|---|---|---|

| Primary Mechanism | Inhibits noradrenaline release bmj.comresearchgate.net | Inhibits noradrenaline release and depletes stores nih.gov | Inhibits noradrenaline release researchgate.netdrugbank.com |

| Catecholamine Depletion | Does not cause significant depletion bmj.com | Causes significant depletion nih.gov | Does not cause significant depletion tandfonline.com |

| Onset of Action | Rapid tandfonline.com | Slow tandfonline.com | Rapid |

| Duration of Action | ~12 hours bmj.com | Long (>24 hours) | Shorter |

| Oral Absorption | Well absorbed bmj.com | Poorly and erratically absorbed | Poorly absorbed |

| Effect on Frequency-Response Curve | Intermediate nih.gov | Preferential block of low frequencies nih.gov | Preferential block of high frequencies nih.gov |

| Antagonism by Dexamphetamine | Weak antagonism doi.org | Weak antagonism doi.org | Powerful antagonism doi.org |

Due to its selective and reversible blockade of adrenergic nerve function, bethanidine has been employed as a pharmacological tool to investigate the role of the sympathetic nervous system in various physiological and pathological processes. Its action is often described as being comparable to a temporary, chemical postganglionic sympathectomy. annualreviews.org

One notable research application is in the study of central nervous system mechanisms controlling cardiovascular function. For example, bethanidine was used to investigate the central actions of clonidine (B47849). nih.gov In these studies, the ability of intravenously administered bethanidine to antagonize the central effects of clonidine suggested that bethanidine itself might have central actions, helping to probe the nature of central adrenergic pathways that modulate cardiovascular reflexes. nih.gov Its use helps to differentiate between central and peripheral sites of drug action and to understand the functional role of sympathetic outflow in response to various stimuli. annualreviews.orgnih.gov

Molecular Interactions and Polypharmacology of Bethanidine Iodide

Drug-Drug Interaction Profiling

The therapeutic effects of bethanidine (B1219629) iodide can be significantly altered by a range of other medications, primarily due to its mechanism of action centered on adrenergic neurons.

Antagonism by Sympathomimetic Amines (e.g., Amphetamine)

Sympathomimetic amines, such as amphetamine and dextroamphetamine, can decrease the antihypertensive activities of bethanidine. drugbank.comdrugbank.com This antagonism has been demonstrated in various experimental models. For instance, in isolated rat mesentery preparations, amphetamine was shown to rapidly abolish the adrenergic neurone blockade induced by bethanidine. nih.gov Similarly, in studies on the cat nictitating membrane, amphetamine reversed the effects of bethanidine. annualreviews.org The mechanism behind this interaction involves competition for uptake into the adrenergic neuron and displacement of bethanidine from its site of action. nih.govannualreviews.org Indirectly acting sympathomimetics like tyramine (B21549) and amphetamine work by displacing catecholamines from storage vesicles, leading to a leakage of neurotransmitter from nerve terminals. nih.gov

Dexamphetamine has also been shown to antagonize the adrenergic neurone blockade of bethanidine. nih.gov In studies on the rat inferior eyelid, intravenous dexamphetamine weakly antagonized the blockade induced by bethanidine. nih.gov Other sympathomimetic amines that may decrease the antihypertensive efficacy of bethanidine include ephedrine, phenylephrine, and pseudoephedrine. drugbank.comdrugbank.comresearchgate.net

Table 1: Interaction Between Bethanidine and Sympathomimetic Amines

| Interacting Drug | Effect on Bethanidine's Antihypertensive Activity |

|---|---|

| Amphetamine | Decreased efficacy drugbank.comdrugbank.com |

| Dextroamphetamine | Decreased efficacy drugbank.com |

| Dexamphetamine | Weak antagonism nih.gov |

| Ephedrine | Decreased efficacy drugbank.com |

| Phenylephrine | Potential for decreased efficacy researchgate.net |

| Pseudoephedrine | Potential for decreased efficacy researchgate.net |

Interactions with Tricyclic Antidepressants Affecting Adrenergic Neurone Blockade

Tricyclic antidepressants (TCAs) are well-documented to antagonize the antihypertensive effects of adrenergic neurone-blocking agents like bethanidine. nih.govannualreviews.org This interaction can lead to a loss of blood pressure control. jci.org The primary mechanism for this antagonism is the inhibition of the neuronal norepinephrine (B1679862) pump (Uptake-1) by TCAs. nih.govannualreviews.org Bethanidine requires this pump to be actively transported into the adrenergic neuron to exert its effect. nih.govebi.ac.uk By blocking this uptake mechanism, TCAs prevent bethanidine from reaching its site of action within the neuron. nih.govnih.gov

Clinical studies have demonstrated that TCAs such as desipramine, protriptyline, and amitriptyline (B1667244) can reverse the antihypertensive action of bethanidine. drugbank.comnih.gov Nortriptyline, another TCA, may also diminish the antihypertensive effect of bethanidine. medsafe.govt.nz This antagonistic effect is not due to a direct pressor action of the combined drugs but rather the prevention of bethanidine's uptake. nih.gov

Table 2: Documented Interactions of Bethanidine with Tricyclic Antidepressants

| Tricyclic Antidepressant | Effect on Bethanidine's Adrenergic Neurone Blockade | Reference |

|---|---|---|

| Amitriptyline | Decreased therapeutic efficacy | drugbank.com |

| Desipramine | Antagonism of antihypertensive effect | nih.govjci.org |

| Protriptyline | Antagonism of antihypertensive effect | nih.govjci.org |

| Nortriptyline | Potential for decreased antihypertensive effect | medsafe.govt.nz |

| Doxepin | Decreased therapeutic efficacy | drugbank.com |

| Imipramine | Potentiation of pressor effects of norepinephrine | nih.gov |

| Clomipramine | Increased risk of hypertension | drugbank.com |

Modulation of Efficacy of Other Antihypertensive Agents (e.g., Eplerenone, Candesartan (B1668252) Cilexetil)

The interaction of bethanidine with other classes of antihypertensive drugs can be complex, potentially leading to either diminished or enhanced effects.

Eplerenone: Bethanidine may decrease the antihypertensive activities of eplerenone, a selective aldosterone (B195564) antagonist. drugbank.com Conversely, prazosin, an alpha-blocker, may have its hypotensive effect increased when combined with eplerenone. drugbank.com

Candesartan Cilexetil: Bethanidine may decrease the antihypertensive activities of candesartan cilexetil, an angiotensin II receptor blocker (ARB). drugbank.com In clinical trials, candesartan has been shown to be effective as an add-on therapy to other antihypertensives, including beta-blockers and diuretics, but specific data on its combined use with bethanidine is limited. nih.gov

Other Antihypertensives: Bethanidine's interactions with other antihypertensives are varied. It may decrease the antihypertensive effects of beta-blockers like atenolol (B1665814) and bisoprolol, as well as other ARBs like azilsartan (B1666440) medoxomil. drugbank.com However, its hypotensive effects can be increased by diuretics such as bendroflumethiazide (B1667986) and bumetanide. drugbank.com The risk of hypotension may also be increased when combined with other agents like prazosin. drugbank.com

Table 3: Interactions of Bethanidine with Other Antihypertensive Agents

| Antihypertensive Agent | Class | Effect of Interaction with Bethanidine |

|---|---|---|

| Eplerenone | Aldosterone Antagonist | Bethanidine may decrease the antihypertensive effect of Eplerenone. drugbank.com |

| Candesartan Cilexetil | Angiotensin II Receptor Blocker | Bethanidine may decrease the antihypertensive effect of Candesartan Cilexetil. drugbank.com |

| Atenolol | Beta-Blocker | The therapeutic efficacy of Bethanidine can be decreased. drugbank.com |

| Bisoprolol | Beta-Blocker | The therapeutic efficacy of Bethanidine can be decreased. drugbank.com |

| Bendroflumethiazide | Diuretic | The therapeutic efficacy of Bethanidine can be increased. drugbank.com |

| Prazosin | Alpha-Blocker | The risk or severity of hypotension can be increased. drugbank.com |

| Moxonidine | Imidazoline Receptor Agonist | Bethanidine may decrease the antihypertensive activities of Moxonidine. drugbank.com |

Interference with Neuronal Uptake Mechanisms

The pharmacological activity of bethanidine is intrinsically linked to its ability to interact with and be transported by neuronal uptake systems.

Role in Uptake-1 Inhibition and Amine Pump Interactions

Bethanidine is actively transported into the adrenergic neuron via the norepinephrine transporter (NET), also known as the Uptake-1 mechanism or amine pump. nih.govebi.ac.uk This uptake is crucial for its pharmacological action. ebi.ac.uk Drugs that inhibit this pump, such as tricyclic antidepressants and cocaine, can prevent bethanidine from reaching its intracellular site of action, thereby antagonizing its effects. drugbank.comnih.govannualreviews.org

Studies comparing bethanidine with bretylium (B1223015) have highlighted differences in their interaction with the amine pump. While the blockade by bretylium is readily reversed by washing it out, the blockade by bethanidine is reversed much more slowly, suggesting a firmer binding within the neuron. nih.gov Desmethylimipramine, a potent Uptake-1 inhibitor, prevents the onset of blockade by bretylium but only delays the onset of bethanidine's blockade, further indicating that bethanidine's retention within the neuron is less dependent on the continuous activity of the amine pump once it has been taken up. nih.gov Labetalol is also known to inhibit the Uptake-1 mechanism. researchgate.netsnmjournals.org

Impact on Catecholamine Storage and Metabolism

Once inside the adrenergic neuron, bethanidine interferes with the storage and release of catecholamines, primarily norepinephrine. ebi.ac.ukncats.io It is concentrated in the transmitter storage vesicles, where it displaces norepinephrine. ebi.ac.uk This leads to a depletion of norepinephrine stores over time. nih.gov An initial sympathomimetic effect, possibly due to the release of catecholamines, has been observed in both humans and animals following bethanidine administration. ncats.io

Analytical Methodologies for Bethanidine Iodide Quantification and Characterization

Chromatographic Techniques for Quantitative Analysis

Chromatography is a fundamental technique for separating and quantifying bethanidine (B1219629) iodide, particularly in biological samples. High-performance liquid chromatography (HPLC) is a commonly used method due to its high resolution and sensitivity. dergipark.org.tr

Liquid Chromatography with Ultraviolet Detection for Plasma Analysis

A specific and sensitive method for determining bethanidine concentrations in plasma utilizes liquid chromatography with ultraviolet (UV) detection. researchgate.netnih.gov In one established method, bethanidine and an internal standard are extracted from plasma and then separated on a microbore reversed-phase column. researchgate.netnih.gov Quantification is achieved by monitoring the UV absorbance at 210 nm. researchgate.netnih.gov This method demonstrates linearity up to at least 5 mg/L, with a detection limit of 0.02 mg/L. researchgate.netnih.gov The use of a microbore column significantly reduces solvent consumption and increases sensitivity compared to conventional columns. researchgate.netnih.gov

Key parameters for this method include an isocratic mobile phase consisting of an acetate (B1210297) buffer and acetonitrile (B52724) (9:1 by volume) with an ion-pairing agent, and a flow rate of 0.25 mL/min. researchgate.netnih.gov The chromatographic run time is approximately 15 minutes. researchgate.netnih.gov The within-run precision of this method is high, with a coefficient of variation (CV) of 4% at a concentration of 1.25 mg/L. nih.gov

Reversed-Phase Column Applications in Bioanalytical Research

Reversed-phase chromatography is a cornerstone of bioanalytical research for polar compounds like bethanidine. biopharmaservices.com These columns, typically with a C18 stationary phase, are effective in separating analytes from complex biological matrices. researchgate.netnih.govbiopharmaservices.com However, the polar nature of bethanidine can present challenges in achieving adequate retention on standard reversed-phase columns. biopharmaservices.com To overcome this, several strategies are employed:

Ion-Pairing Agents: The addition of ion-pairing agents to the mobile phase can enhance the retention of polar, ionizable compounds like bethanidine on reversed-phase columns. researchgate.netnih.gov

pH Adjustment: Modifying the pH of the mobile phase can alter the ionization state of bethanidine, thereby influencing its retention characteristics on the column. biopharmaservices.com

Polar-Endcapped Columns: Specialized reversed-phase columns with polar end-capping are designed to provide improved retention for polar analytes through additional interactions like hydrogen bonding and polar interactions. biopharmaservices.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a hydrophilic stationary phase and a largely organic mobile phase, which is particularly suitable for the retention and separation of very polar compounds. biopharmaservices.com

The selection of the appropriate column and mobile phase composition is critical for developing robust and reliable bioanalytical methods for bethanidine. biopharmaservices.com

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the qualitative analysis and structural confirmation of bethanidine iodide. These methods provide detailed information about the molecule's structure and functional groups.

Ultraviolet Spectrophotometry in Compound Analysis

Ultraviolet (UV) spectrophotometry is a straightforward and accessible method for the analysis of compounds containing chromophores, which are parts of a molecule that absorb UV or visible light. msu.edu Bethanidine, containing a guanidino group, can be analyzed using UV spectrophotometry. nih.gov

One approach involves the reaction of guanidino compounds with iodine in chloroform (B151607) to form molecular charge-transfer complexes, which exhibit maximum absorbance at 292 nm and 345 nm. nih.gov Another method involves the formation of an ion-pair between the drug and a dye, such as bromocresol purple, at a specific pH. The resulting colored complex can be extracted and its absorbance measured. nih.gov For instance, the ion-pair of guanidino compounds with bromocresol purple at pH 3.8 results in a yellow complex with an absorbance maximum around 415 nm. nih.gov

The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is an important parameter in UV-Vis analysis. For the charge-transfer complex with iodine, the apparent molar absorptivities for various guanidino compounds range from 0.7 x 10⁴ to 2.4 x 10⁴ L mol⁻¹ cm⁻¹. nih.gov For the ion-pair with bromocresol purple, the range is 2.1 x 10⁴ to 6.9 x 10⁴ L mol⁻¹ cm⁻¹. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and unparalleled technique for the definitive structural elucidation of organic compounds. tjnpr.orgbhu.ac.in It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). tjnpr.orgsavemyexams.com

For structural confirmation of this compound, NMR would reveal the number of different types of protons and carbons and their connectivity within the molecule. researchgate.net The chemical shifts, splitting patterns (spin-spin coupling), and integration of the signals in an NMR spectrum provide a wealth of structural information. bhu.ac.in Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete and unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure. tjnpr.orgresearchgate.net

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. arnoldgroup.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. biopharmaservices.comresearchgate.net

In the context of this compound, mass spectrometry would be used to determine its exact molecular mass, which can then be compared to the calculated mass of its chemical formula to confirm its identity. acs.org Fragmentation patterns observed in the mass spectrum can provide further structural information, as the molecule breaks apart in a predictable manner. This fragmentation data can be used to piece together the structure of the original molecule. researchgate.net Techniques like tandem mass spectrometry (MS/MS) can be employed for even more detailed structural analysis and for highly selective and sensitive quantification in bioanalytical methods. researchgate.netmdpi.com

X-Ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary and powerful analytical technique for the detailed investigation of the solid-state structure of crystalline pharmaceutical materials like this compound. particle.dkanton-paar.com This non-destructive method provides definitive information on the three-dimensional arrangement of atoms and molecules within a crystal lattice. carleton.edu The analysis can be performed using two main approaches: Single-Crystal X-ray Diffraction (SCXRD) and X-ray Powder Diffraction (XRPD).

Single-Crystal X-ray Diffraction (SCXRD)

For a definitive and complete crystal structure determination, SCXRD is the gold standard. iastate.eduspbu.ru This technique requires a high-quality single crystal of this compound, typically with dimensions in the range of 0.1 to 0.2 millimeters. ub.edu The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. bio-structure.com As the crystal is rotated, a unique diffraction pattern of spots (reflections) is generated, collected, and analyzed. bio-structure.comsscollegejehanabad.org

The analysis of the positions and intensities of these reflections allows for the determination of the fundamental properties of the crystal structure, including:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. spbu.rufiveable.me

Crystal System and Space Group: The classification of the crystal's symmetry, which provides insight into the arrangement of molecules. spbu.rufiveable.me

Atomic Coordinates: The precise position of each atom (carbon, nitrogen, iodine, hydrogen) within the unit cell. spbu.ru

Bond Lengths and Angles: The distances and angles between the bonded atoms in the Bethanidine cation and its ionic interaction with the iodide anion. carleton.edu

As of this writing, a definitive single-crystal structure of this compound does not appear to be available in publicly accessible crystallographic databases. Such an analysis would provide the most accurate and unambiguous structural information.

X-ray Powder Diffraction (XRPD)

XRPD is a more commonly used technique in pharmaceutical development, particularly for routine analysis, quality control, and polymorph screening, as it can be performed on a polycrystalline or powdered sample. particle.dkiastate.eduamericanpharmaceuticalreview.com Instead of a single diffraction pattern of spots, XRPD produces a one-dimensional plot of X-ray intensity versus the diffraction angle (2θ). mdpi.com This pattern serves as a unique "fingerprint" for a specific crystalline solid. mdpi.com

The primary applications of XRPD for this compound would include:

Phase Identification: Confirming the identity and purity of a synthesized batch by comparing its XRPD pattern to a known standard. particle.dk

Polymorphism Screening: Identifying if this compound can exist in multiple crystalline forms (polymorphs). mdpi.comcreative-biostructure.com Different polymorphs have the same chemical composition but different crystal lattice arrangements, which can significantly affect physical properties like solubility and stability. creative-biostructure.comresearchgate.net Each polymorph would produce a distinct XRPD pattern. mdpi.com

Crystallinity Assessment: Determining the degree of crystallinity versus the amorphous content in a bulk sample, which impacts stability and dissolution characteristics. particle.dk

Illustrative Research Findings

While specific experimental data for this compound is not publicly available, a typical X-ray diffraction study would yield the crystallographic data presented in the table below. This table is provided for illustrative purposes to show the type of information generated from a single-crystal XRD analysis.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₁₀H₁₆IN₃ | The elemental composition of the compound. |

| Formula Weight | 305.16 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | A specific symmetry group within the monoclinic system. |

| a (Å) | 10.123 Å | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.456 Å | Length of the 'b' axis of the unit cell. |

| c (Å) | 8.789 Å | Length of the 'c' axis of the unit cell. |

| α (°) | 90° | Angle between the 'b' and 'c' axes. |

| β (°) | 105.67° | Angle between the 'a' and 'c' axes. |

| γ (°) | 90° | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1324.5 ų | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.528 g/cm³ | The theoretical density of the crystal. |

Design and Research of Bethanidine Iodide Analogues and Derivatives

Structure-Activity Relationship Studies of Benzylguanidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications of a lead compound influence its biological activity. For benzylguanidine derivatives, these studies have been crucial in elucidating the structural requirements for various pharmacological effects.

Research has shown that modifications to the benzyl (B1604629) ring, the guanidine (B92328) group, and the linking chain can significantly alter the activity of these compounds. For instance, the introduction of different substituents on the benzylamine (B48309) group of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines was investigated to understand its impact on antibacterial activity. rsc.org A series of these derivatives were synthesized and tested against several bacterial strains. rsc.org The study revealed that the nature and position of the substituent on the benzylamine moiety played a critical role in the observed antibacterial efficacy. rsc.org

In another study, a series of benzyl and phenyl guanidine and aminoguanidine (B1677879) hydrazone derivatives were designed and evaluated for their in vitro antibacterial activities. mdpi.com This research highlighted that specific substitutions on the benzyl ring could lead to potent inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative of benzylguanidine demonstrated significant potency against Staphylococcus aureus and Escherichia coli. mdpi.com These findings underscore the importance of the substitution pattern on the aromatic ring in determining the antibacterial spectrum and potency of benzylguanidine derivatives.

Furthermore, SAR studies have extended to exploring the impact of replacing the core ring structure. In the investigation of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines, the quinazoline (B50416) core was replaced with either a benzothiophene (B83047) or a regioisomeric pyridopyrimidine ring system to assess the effect on antibacterial properties. rsc.org Such modifications provide a deeper understanding of the spatial and electronic requirements for interaction with biological targets.

The following table summarizes key findings from SAR studies on benzylguanidine derivatives:

| Compound Series | Modification | Key Finding | Reference |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines | Substitution on the N4-benzylamine group | The nature and position of substituents significantly influence antibacterial activity. | rsc.org |

| Benzyl guanidine derivatives | Substitution on the benzyl ring | A 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed potent activity against S. aureus and E. coli. | mdpi.com |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines | Replacement of the quinazoline core | Replacement with benzothiophene or pyridopyrimidine ring systems altered antibacterial properties. | rsc.org |

Exploration of Novel Guanidine-Based Compounds with Modified Pharmacological Profiles

The versatility of the guanidine functional group has prompted its incorporation into a wide array of molecular frameworks to explore novel pharmacological activities beyond the initial applications of early guanidine-containing drugs. tandfonline.comsci-hub.se The guanidine group's ability to form stable hydrogen bonds and accept protons in biological environments makes it a valuable pharmacophore for interacting with various biological targets. mdpi.com

Researchers have synthesized novel guanidine derivatives to identify compounds with new therapeutic potentials. For example, a study focused on designing and synthesizing novel guanidines as histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists with additional pharmacological targets. nih.gov These compounds were evaluated for their potential to inhibit the viability of breast cancer cells and to inhibit cholinesterases, which could be beneficial for cognitive function in Alzheimer's disease. nih.gov One compound, ADS10310, demonstrated both micromolar cytotoxicity against breast cancer cells and nanomolar affinity for the human H3R, suggesting its potential as a multi-target directed ligand. nih.gov

Another area of exploration involves modifying the guanidine core to develop agents with different receptor-binding profiles. A series of new guanidine derivatives were synthesized to identify non-imidazole histamine H3R antagonists. acs.org Unexpectedly, this led to the discovery of potent muscarinic M2 and M4 receptor antagonists, with some compounds showing affinities in the single-digit nanomolar range. acs.org This highlights how subtle structural modifications can lead to a significant shift in pharmacological targets.

The development of guanidine-based compounds as antimicrobial agents is another active area of research. mdpi.com A novel guanidine-core small-molecule compound was identified as a potential antimicrobial agent against resistant bacterial strains. mdpi.com The simple synthesis of such compounds through guanylation reactions makes them attractive starting points for developing new treatments for infections. mdpi.com

The table below presents examples of novel guanidine-based compounds and their modified pharmacological profiles:

| Compound Class | Intended/Discovered Pharmacological Profile | Key Research Finding | Reference |

| Novel Guanidines | Histamine H3R antagonists with anticancer and cholinesterase inhibitory effects | Compound ADS10310 showed dual activity against breast cancer cells and H3R. | nih.gov |

| Guanidine Derivatives | Muscarinic M2/M4 receptor antagonists | Modification of histamine H3R antagonists led to potent muscarinic receptor antagonists. | acs.org |

| Phenyl-guanidine Derivatives | Antimicrobial agents | A novel compound showed high antibacterial activity against clinical Gram-negative and Gram-positive strains. | mdpi.com |

Research Applications in Drug Discovery and Development

Bethanidine (B1219629) and its derivatives have served as valuable tools in pharmacological research and drug discovery. smolecule.com The unique properties of the guanidine moiety have been exploited in various approaches to drug design and development. tandfonline.comsci-hub.se

In the field of drug delivery, the dihydropyridine-pyridinium salt redox system has been utilized to deliver drugs to the brain. google.com This system involves synthesizing a dihydropyridine (B1217469) derivative of a drug, which can cross the blood-brain barrier. Subsequent oxidation to the corresponding pyridinium (B92312) salt facilitates drug delivery to the central nervous system. google.com This approach has been considered for various classes of drugs, including hypotensives like bethanidine. google.com

Furthermore, guanidine-containing compounds are being investigated for their potential in targeting a wide range of diseases. tandfonline.comsci-hub.se Research has explored their use as anti-inflammatory, anti-protozoal, anti-HIV, and chemotherapeutic agents. tandfonline.com The ability of the guanidine group to interact with biological targets has made it a key component in the design of inhibitors for enzymes such as nitric oxide synthase and the Na+/H+ exchanger. sci-hub.se

The development of novel synthetic methods is also crucial for advancing drug discovery. A patent describes novel processes for making various substituted ureas and guanidines, including compounds like bethanidine. google.com These improved synthetic routes can lead to higher purity products, which is essential for therapeutic efficacy and safety. google.com The patent also highlights the potential use of novel guanidine intermediates as accelerators in industrial applications, showcasing the broad utility of this chemical class. google.com

The ongoing research into guanidine derivatives continues to expand their therapeutic potential. For instance, the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex demonstrates the potential of these compounds as anticancer agents. nih.gov This research showed a strong correlation between the compounds' inhibitory potency and their activity in non-small cell lung cancer cells. nih.gov

Q & A

Q. What are the validated methods for synthesizing Bethanidine Iodide, and how can researchers ensure reproducibility?

To synthesize this compound, researchers should follow protocols that emphasize purity and yield optimization. A common approach involves reacting the parent compound (bethanidine) with hydroiodic acid under controlled conditions. Key steps include:

- Reagent selection : Use high-purity reagents to minimize byproducts.

- Reaction monitoring : Employ techniques like thin-layer chromatography (TLC) or HPLC to track reaction progress.

- Purification : Recrystallization or column chromatography ensures product purity.

- Characterization : Validate the final product using NMR, mass spectrometry, and elemental analysis .

Reproducibility requires meticulous documentation of reaction parameters (temperature, solvent ratios, stirring duration) and adherence to standardized protocols. Cross-referencing with literature methods and validating against known spectral data is critical .

Q. How should researchers design experiments to assess this compound’s basic pharmacological properties (e.g., receptor binding affinity)?

A robust experimental design includes:

- Dose-response assays : Test a range of concentrations to determine EC50/IC50 values.

- Control groups : Use positive (e.g., known receptor agonists/antagonists) and negative controls (solvent-only).

- Replicates : Perform triplicate measurements to account for variability.

- Statistical analysis : Apply ANOVA or Student’s t-test to validate significance.

For receptor binding studies, radioligand displacement assays or surface plasmon resonance (SPR) are recommended. Ensure proper handling of radioactive materials or biosafety protocols if applicable .

Advanced Research Questions

Q. How can factorial design optimize this compound’s synthesis or pharmacological testing?

Factorial design allows simultaneous testing of multiple variables (e.g., temperature, catalyst concentration, reaction time). For synthesis optimization:

Define factors and levels : Select 3-4 critical parameters and assign ranges (e.g., 60°C vs. 80°C).

Construct a design matrix : Use software like Minitab or JMP to generate experimental combinations.

Analyze interactions : Identify synergistic or antagonistic effects between variables.

Validate predictions : Confirm optimal conditions through confirmatory runs.

Example table for a 2x2 factorial design:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (%) | 0.5 | 1.0 |

| This approach reduces experimental runs while maximizing data utility, critical for resource-intensive studies . |

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting IC50 values across studies)?

Contradictions often arise from methodological differences. Steps to address discrepancies:

Review protocols : Compare assay conditions (e.g., buffer pH, cell lines).

Replicate experiments : Repeat under standardized conditions.

Validate tools : Confirm compound purity, antibody specificity, or equipment calibration.

Meta-analysis : Aggregate data from multiple studies to identify trends or outliers.

For example, variability in IC50 values might stem from differences in cell membrane permeability or assay detection limits. Statistical tools like Bland-Altman plots can quantify systematic biases .

Q. What strategies are effective for integrating this compound’s pharmacokinetic data with toxicological profiles in multi-omics studies?

Advanced integration requires:

Data harmonization : Normalize pharmacokinetic (PK) parameters (e.g., AUC, Cmax) with transcriptomic/proteomic datasets.

Pathway analysis : Use tools like Ingenuity Pathway Analysis (IPA) to map interactions between drug metabolites and toxicity pathways.

Machine learning : Train models to predict dose-dependent toxicity using PK/PD correlations.

Validation : Cross-check predictions with in vivo models (e.g., zebrafish or rodent studies).

Ensure ethical compliance and rigorous statistical correction for multiple comparisons to avoid false positives .

Methodological Guidelines

How to structure a research question comparing this compound’s efficacy with analogs?

A well-formulated question should:

- Specify variables: “How does this compound’s IC50 for α2-adrenergic receptors compare to guanethidine derivatives under identical assay conditions?”

- Avoid broad terms: Focus on measurable outcomes (e.g., binding affinity, metabolic stability).

- Include constraints: Define experimental limits (e.g., pH range, temperature).

Use literature reviews to identify gaps and justify comparisons. For example, highlight structural differences (e.g., iodine substitution) influencing receptor interactions .

Q. What are best practices for documenting experimental procedures to meet journal standards?

Follow guidelines such as:

- Detailed methods : Include equipment models, software versions, and reagent lot numbers.

- Data transparency : Deposit raw data in repositories like Figshare or Zenodo.

- Supporting information : Provide spectra, chromatograms, and statistical outputs as supplementary files.

Journals like Beilstein Journal of Organic Chemistry require explicit references for known compounds and full characterization for novel ones. Avoid duplicating data in text and tables .

Data Analysis and Presentation

Q. How to design a table summarizing this compound’s physicochemical properties?

Q. How to address limitations in this compound’s in vitro-to-in vivo extrapolation (IVIVE)?

Acknowledge limitations such as:

- Tissue-specific metabolism : Liver microsomes may not replicate in vivo enzyme activity.

- Protein binding : Adjust for plasma protein interactions using equilibrium dialysis.

Propose follow-up studies: - PBPK modeling : Simulate organ-specific drug distribution.

- Comparative genomics : Identify conserved metabolic pathways across species .

Ethical and Compliance Considerations

Q. How to ensure ethical rigor in preclinical studies involving this compound?

- Animal studies : Follow ARRIVE guidelines for reporting and obtain IACUC approval.

- Human cell lines : Verify ethical sourcing (e.g., HEK293 from accredited repositories).

- Data integrity : Implement blinded analysis to reduce bias.

Reference institutional policies and international standards (e.g., OECD Test Guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.